molecular formula C31H34N6O6 B1667678 Atiratecan CAS No. 867063-97-6

Atiratecan

Cat. No.: B1667678
CAS No.: 867063-97-6
M. Wt: 586.6 g/mol
InChI Key: CWJSAEZZZABNRI-HKBQPEDESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atiratecan involves the preparation of the camptothecin analog CH0793076, followed by its conversion into the prodrug form. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. it is known that the compound is stable in acidic solutions and undergoes rapid conversion under physiological pH conditions .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. The compound is typically produced through custom synthesis services, which involve experienced synthetic teams capable of providing high-quality products .

Chemical Reactions Analysis

Types of Reactions

Atiratecan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving this compound include:

Major Products Formed

The major product formed from the hydrolysis of this compound is CH0793076, which exhibits significant antiproliferative activity against camptothecin-resistant cell lines .

Scientific Research Applications

Atiratecan has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Camptothecin: The parent compound from which Atiratecan is derived.

    Irinotecan: Another camptothecin analog used as an anticancer agent.

    Topotecan: A camptothecin analog with similar mechanisms of action.

Uniqueness of this compound

This compound is unique due to its stability in acidic solutions and rapid conversion to the active form under physiological pH conditions . This property allows for targeted activation and enhanced antitumor activity, making it a promising candidate for further research and development.

Properties

CAS No.

867063-97-6

Molecular Formula

C31H34N6O6

Molecular Weight

586.6 g/mol

IUPAC Name

[(10S)-10-ethyl-5,9-dioxo-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaen-10-yl] 2-[(2-aminoacetyl)-methylamino]acetate

InChI

InChI=1S/C31H34N6O6/c1-4-6-7-11-36-17-33-21-9-8-10-22-26(21)28(36)18-14-37-23(27(18)34-22)12-20-19(29(37)40)16-42-30(41)31(20,5-2)43-25(39)15-35(3)24(38)13-32/h8-10,12,17H,4-7,11,13-16,32H2,1-3H3/t31-/m0/s1

InChI Key

CWJSAEZZZABNRI-HKBQPEDESA-N

SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3

Isomeric SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)OC(=O)CN(C)C(=O)CN)C4=N3

Canonical SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3

Appearance

Solid powder

867063-97-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TP 300
TP-300
TP300 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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